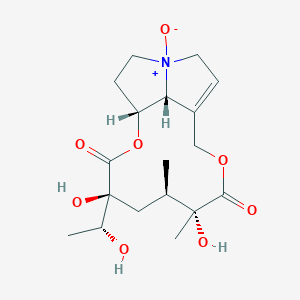
jacoline N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jacoline N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those in the genus Senecio. These compounds are known for their hepatotoxic and carcinogenic properties. This compound is the N-oxide derivative of jacoline, where the tertiary amino function has been oxidized to the corresponding N-oxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including jacoline N-oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reactions are generally carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes using packed-bed microreactors. This method is safer, greener, and more efficient compared to traditional batch reactors. For example, the use of TS-1 in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce various pyridine N-oxides in very good yields .
Analyse Des Réactions Chimiques
Types of Reactions
Jacoline N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to their corresponding amines.
Substitution: N-oxides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, sodium perborate in acetic acid.
Reduction: Various reducing agents, including hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include the corresponding amines (from reduction) and substituted N-oxides (from nucleophilic substitution).
Applications De Recherche Scientifique
Jacoline N-oxide and other pyrrolizidine alkaloids have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in plant defense mechanisms against herbivores.
Mécanisme D'action
Jacoline N-oxide exerts its effects through several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Jacoline N-oxide is similar to other pyrrolizidine alkaloids, such as senecionine and jacobine. it is unique in its specific structure and the presence of the N-oxide functional group, which imparts different chemical properties and reactivity . Other similar compounds include:
- Senecionine N-oxide
- Jacobine N-oxide
- Retronecine N-oxide
These compounds share similar toxicological profiles but differ in their specific chemical structures and biological activities.
Propriétés
Formule moléculaire |
C18H27NO8 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(1R,4S,6R,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO8/c1-10-8-18(24,11(2)20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)9-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+,19?/m1/s1 |
Clé InChI |
GIQXQZKTWHFVAB-YVLLADMLSA-N |
SMILES isomérique |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]1(C)O)[O-])([C@@H](C)O)O |
SMILES canonique |
CC1CC(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


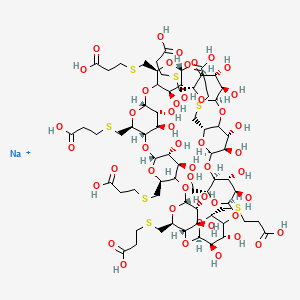
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)


![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
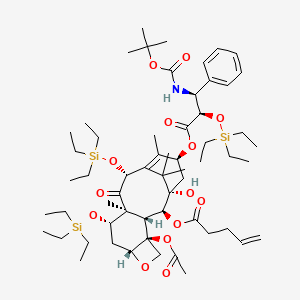
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
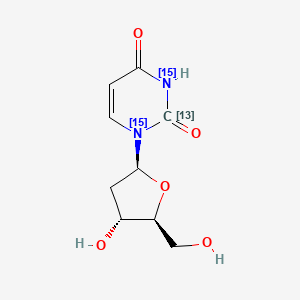
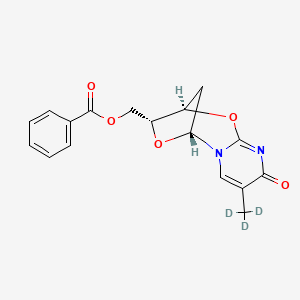
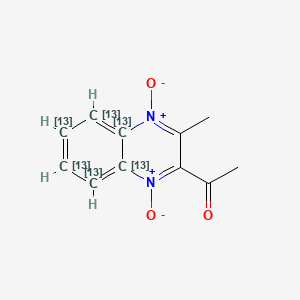
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
